molecular formula C12H15BrCl2N4 B2942543 3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1798729-90-4

3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No. B2942543
CAS RN: 1798729-90-4
M. Wt: 366.08
InChI Key: LBLDKDGGTRUWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is a chemical compound with the molecular formula C12H14BrClN4 . It is a research-use-only compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo[4,3-a]pyrazine core with a bromophenylmethyl group at the 3-position . The molecular weight is 293.16 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Research demonstrates the synthesis of new pyrazoline and pyrazole derivatives, including triazolo[4,3-a]pyrazines, with significant antibacterial and antifungal activities against a range of microorganisms. These compounds show potential as leads for the development of new antimicrobial agents (Hassan, 2013; Prakash et al., 2011).

Synthesis of Intermediates for Anticancer Drugs

  • Anticancer Drug Intermediates : The synthesis of 3,8-dichloro-[1,2,4] triazolo[4,3-a]pyrazine as an important intermediate for small molecule anticancer drugs highlights its potential in drug development processes. Optimized synthetic methods provide a high total yield, underscoring the compound's relevance in medicinal chemistry (Zhang et al., 2019).

Antitumor Activity

  • Novel Fused 1,2,4-Triazole Derivatives : Studies on the synthesis of new fused 1,2,4-triazole derivatives carrying specific moieties have shown antitumor activity. These derivatives exhibit moderate to excellent growth inhibition against various cancer cell lines, highlighting their potential in cancer therapy (Bhat et al., 2009).

Drug Design and Molecular Docking

  • Molecular Docking Studies : The design and synthesis of pyrazine-containing 1,2,3-triazole derivatives, followed by in silico docking studies, demonstrate their potential against selected drug targets for cancer and diabetes. This approach facilitates the prediction of activity profiles for future experimental findings, underscoring the importance of computational methods in drug development (Ruddarraju et al., 2017).

properties

IUPAC Name

3-[(3-bromophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4.2ClH/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12;;/h1-3,6,14H,4-5,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLDKDGGTRUWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=CC(=CC=C3)Br)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

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